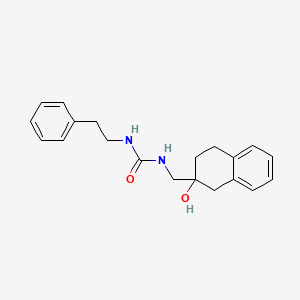

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea

Descripción

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is a synthetic urea derivative characterized by a tetrahydronaphthalene (tetralin) core substituted with a hydroxyl group at position 2 and a methyl group bridging the hydroxyl to the urea moiety. The urea functionality is further substituted with a phenethyl group.

Propiedades

IUPAC Name |

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-19(21-13-11-16-6-2-1-3-7-16)22-15-20(24)12-10-17-8-4-5-9-18(17)14-20/h1-9,24H,10-15H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPDUGSAYJXEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)NCCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea typically involves the following steps:

Starting Materials: The synthesis begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene and phenethyl isocyanate.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: The 2-hydroxy-1,2,3,4-tetrahydronaphthalene is first deprotonated using a base such as sodium hydride. The resulting anion is then reacted with phenethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenethylurea moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Molecular weight estimated based on structural similarity.

Key Structural Differences and Implications

Tetralin Substitution: The target compound features a 2-hydroxy-tetralin group, whereas analog 2034259-90-8 has a 1-hydroxy-6-methoxy-tetralin.

Urea Substituents: Replacement of phenethyl (target) with phenoxyethyl (1421466-06-9 ) introduces an ether linkage, increasing polarity and possibly improving aqueous solubility. Thiophene-containing analogs (2034367-57-0 , 2034259-90-8 ) replace phenyl groups with sulfur-containing heterocycles, which could enhance metabolic stability or modulate electronic effects via sulfur's polarizability.

Aromatic vs.

Actividad Biológica

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a unique structure that includes a hydroxy-tetrahydronaphthalene moiety linked to a phenethylurea group, this compound is part of a broader class of urea derivatives known for their therapeutic potential. Despite limited specific studies on this compound, preliminary research suggests promising antimicrobial and anticancer properties.

The molecular formula of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is C23H24N2O2, with a molecular weight of approximately 360.457 g/mol. The presence of the hydroxy group enhances its solubility and reactivity, while the hydrophobic tetrahydronaphthalene structure contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2 |

| Molecular Weight | 360.457 g/mol |

| Structure | Hydroxy-tetrahydronaphthalene moiety linked to phenethylurea |

Antimicrobial Properties

Preliminary studies indicate that 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea exhibits notable antimicrobial activity. This activity may be attributed to its ability to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death. However, specific mechanisms remain to be elucidated through further research.

Anticancer Activity

Research suggests that this compound may also possess anticancer properties. In vitro studies have indicated that derivatives with similar structural characteristics can induce apoptosis in cancer cells and inhibit proliferation. For instance, compounds derived from tetrahydronaphthalene structures have shown effectiveness against colorectal cancer cell lines by triggering apoptotic pathways and affecting cellular metabolism.

Case Study: Structural Similarities and Mechanistic Insights

A comparative analysis of structurally similar compounds reveals that those containing urea and naphthalene moieties often interact with specific biological targets such as enzymes or receptors. For example:

- Compound A : Exhibited IC50 values indicating significant cytotoxicity against various cancer cell lines.

- Compound B : Demonstrated antimicrobial effectiveness against resistant strains of bacteria.

These findings suggest that 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea could similarly influence cellular pathways involved in cancer progression and microbial resistance.

The exact mechanism of action for 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea remains largely unexplored. However, it is hypothesized that its interaction with biological targets may modulate enzymatic activities or receptor binding. This modulation could lead to alterations in signaling pathways associated with cell survival and proliferation.

Future Directions

Given the initial findings regarding the biological activities of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed studies to assess the efficacy and safety profile of the compound in various biological systems.

- Mechanistic Studies : Elucidating the specific interactions at the molecular level that contribute to its antimicrobial and anticancer effects.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications in the chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.